molecular formula C12H17N5O B2974016 3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile CAS No. 1407009-52-2

3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile

Cat. No.: B2974016
CAS No.: 1407009-52-2
M. Wt: 247.302
InChI Key: HJIOIFZCPHYJDI-UHFFFAOYSA-N
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Description

3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile is a chemical compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile typically involves the reaction of 3-chloropyrazine-2-carbonitrile with 3-morpholinopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of pathogens and cancer cells. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazine-2-carboxamide: Known for its antimicrobial and anticancer activities.

    3-Chloropyrazine-2-carbonitrile: Used as an intermediate in the synthesis of various pyrazine derivatives.

    3-Benzylaminopyrazine-2-carboxamide: Exhibits antimycobacterial activity.

Uniqueness

3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile is unique due to its specific structural features, such as the presence of the morpholinopropyl group, which enhances its biological activity and selectivity. This compound has shown higher potency and broader spectrum of activity compared to some of its analogs.

Properties

IUPAC Name

3-(3-morpholin-4-ylpropylamino)pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c13-10-11-12(16-4-3-14-11)15-2-1-5-17-6-8-18-9-7-17/h3-4H,1-2,5-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIOIFZCPHYJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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